1-Amino-N,N-diethyl-1H-pyrazole-5-carboxamide
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Overview
Description
1-Amino-N,N-diethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
The synthesis of 1-Amino-N,N-diethyl-1H-pyrazole-5-carboxamide typically involves the reaction of hydrazines with β-diketones or their equivalents. One common method includes the cyclocondensation of enaminones with hydrazines under acidic or basic conditions . Industrial production methods often employ transition-metal catalysts or photoredox reactions to enhance yield and selectivity .
Chemical Reactions Analysis
1-Amino-N,N-diethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, transition-metal catalysts, and specific solvents like dimethyl sulfoxide (DMSO) or ethanol . Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Amino-N,N-diethyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Amino-N,N-diethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule . The pathways involved often include signal transduction cascades, leading to the modulation of cellular processes .
Comparison with Similar Compounds
1-Amino-N,N-diethyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
3-Aminopyrazole: Known for its use in the synthesis of condensed heterocyclic systems.
4-Aminopyrazole: Utilized in the development of bioactive molecules with therapeutic potential.
5-Aminopyrazole: Widely studied for its applications in medicinal chemistry and drug discovery.
The uniqueness of this compound lies in its specific structural features and reactivity, which make it a valuable compound for various scientific applications.
Properties
CAS No. |
215610-28-9 |
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Molecular Formula |
C8H14N4O |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-amino-N,N-diethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C8H14N4O/c1-3-11(4-2)8(13)7-5-6-10-12(7)9/h5-6H,3-4,9H2,1-2H3 |
InChI Key |
PHNCUTQSZMAEJV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=NN1N |
Origin of Product |
United States |
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